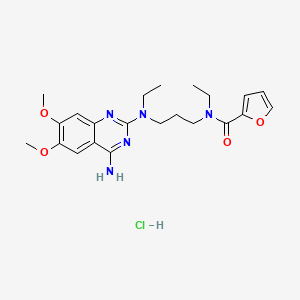
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a quinazoline moiety, a furan ring, and various functional groups that contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves multiple steps, starting with the preparation of the quinazoline core. This is typically achieved through the condensation of appropriate aniline derivatives with formamide or formic acid. The resulting intermediate is then subjected to further reactions to introduce the furan ring and other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize waste.
化学反応の分析
Types of Reactions
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions, such as controlled temperature and pH, to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The quinazoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit certain enzymes or block receptor sites contributes to its therapeutic potential.
類似化合物との比較
Similar Compounds
Alfuzosin hydrochloride: A compound with a similar quinazoline structure, used as an alpha-adrenergic blocker for treating benign prostatic hyperplasia.
Prazosin hydrochloride: Another alpha-adrenergic blocker with a quinazoline core, used for managing hypertension and other conditions.
Uniqueness
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
特性
CAS番号 |
65189-51-7 |
|---|---|
分子式 |
C22H30ClN5O4 |
分子量 |
464.0 g/mol |
IUPAC名 |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-ethylamino]propyl]-N-ethylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H29N5O4.ClH/c1-5-26(21(28)17-9-7-12-31-17)10-8-11-27(6-2)22-24-16-14-19(30-4)18(29-3)13-15(16)20(23)25-22;/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H2,23,24,25);1H |
InChIキー |
RNUKCPPCOMUKAK-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCN(CC)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
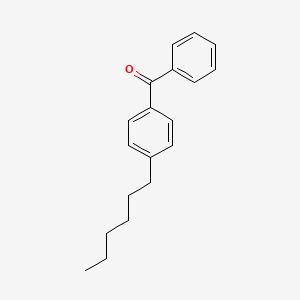
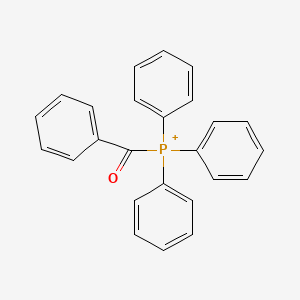

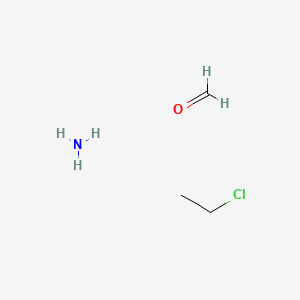

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)

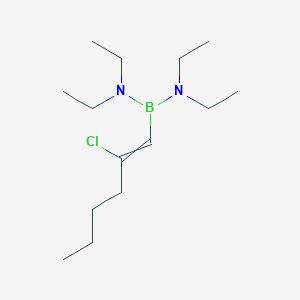

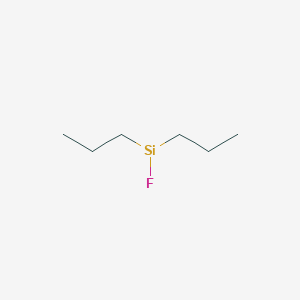
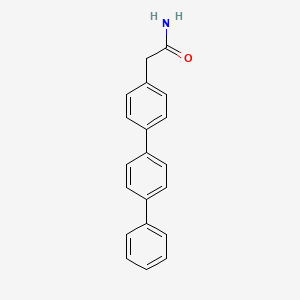

methyl}benzene](/img/structure/B14498725.png)
